
2-(Benzylthio)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylthio)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a complex organic compound featuring a rich structural framework, making it of particular interest to researchers in various fields such as synthetic chemistry, pharmacology, and materials science. Its unique composition and reactivity open numerous avenues for exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions:
Thiazole Formation: Starting with thiazole precursors, undergoes cyclization to form the dihydrothiazol-2-yl structure.
Piperidine Integration:
Thioether Bond Formation: The incorporation of benzylthio group to form the final thioether linkage. Reaction conditions often require mild to moderate temperatures with base catalysts.
Industrial Production Methods
Industrial production scales up these synthesis steps, optimizing yield and purity. Use of automated continuous flow reactors allows for precise control of reaction parameters, enhancing scalability. Solvent recovery and recycling processes are implemented to improve sustainability and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative transformations, altering its thiol groups.
Reduction: The thioether linkage may be reduced under specific conditions.
Substitution: Various nucleophiles can substitute the thioether or amine functional groups.
Common Reagents and Conditions
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are common.
Substitution: Reagents such as alkyl halides or acyl chlorides with appropriate catalysts.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Diverse substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Used as a building block in synthesizing complex organic molecules, contributing to the development of new materials and reagents.
Biology
Its reactivity and structural versatility make it a potential candidate for biological probes and inhibitors, useful in studying enzyme functions and pathways.
Medicine
Explored for pharmaceutical applications, particularly in designing new drug candidates due to its potential bioactivity.
Industry
Used in the development of specialty chemicals and advanced materials, offering unique properties for industrial applications.
Mechanism of Action
2-(Benzylthio)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone exerts its effects through interactions with specific molecular targets:
Molecular Targets: Enzymes with thiol or amine active sites.
Pathways: Modulates enzymatic pathways by acting as an inhibitor or substrate analog.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-1-(4-methylpiperidin-1-yl)ethanone: Shares a similar core structure but with slight variations.
N-Benzylthio-4-piperidone: Differentiates primarily in the positioning and nature of substituents.
Uniqueness
2-(Benzylthio)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone stands out due to its dihydrothiazol-2-yl incorporation, providing distinct reactivity and potential bioactivity profiles compared to its analogs.
Exploring this compound opens doors to myriad applications and contributes significantly to scientific advancements across diverse fields.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS3/c21-17(14-22-12-15-4-2-1-3-5-15)20-9-6-16(7-10-20)13-24-18-19-8-11-23-18/h1-5,16H,6-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQPQGKRGPKCAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

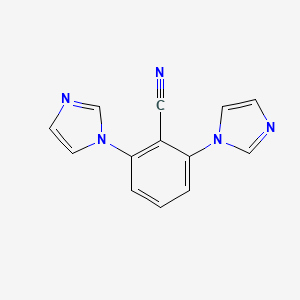
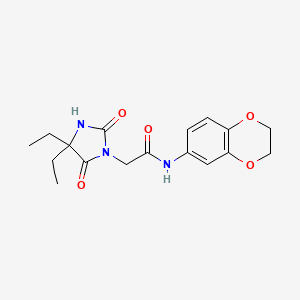

![(E)-3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2412875.png)
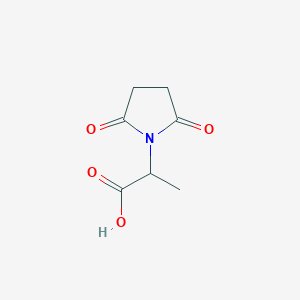
![2-methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole](/img/structure/B2412878.png)
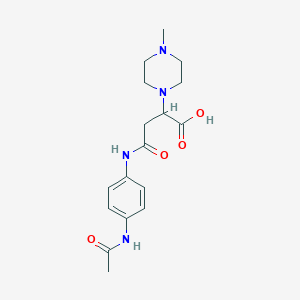
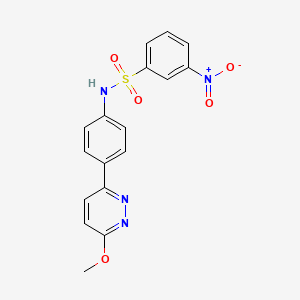
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2412882.png)

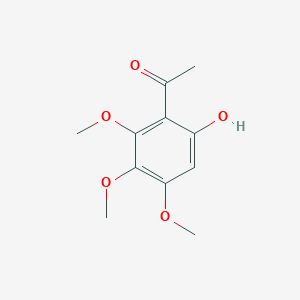
![2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2412885.png)
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2412890.png)
